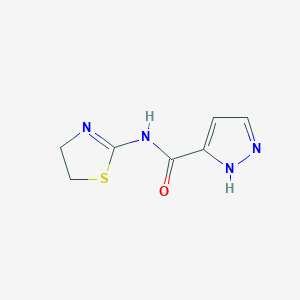
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Métodos De Preparación
The synthesis of N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide typically involves the reaction of a thiazole derivative with a pyrazole derivative under specific conditions. One common method includes the use of thiosemicarbazide and α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Análisis De Reacciones Químicas
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and pyrazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can interact with the active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparación Con Compuestos Similares
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyrazole derivatives: Often explored for their anticancer and anti-inflammatory properties.
What sets this compound apart is its unique combination of both thiazole and pyrazole rings, which may confer a broader range of biological activities and potential therapeutic applications .
Propiedades
Número CAS |
305346-25-2 |
|---|---|
Fórmula molecular |
C7H8N4OS |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C7H8N4OS/c12-6(5-1-2-9-11-5)10-7-8-3-4-13-7/h1-2H,3-4H2,(H,9,11)(H,8,10,12) |
Clave InChI |
JDYJOSWEVMGNOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=N1)NC(=O)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
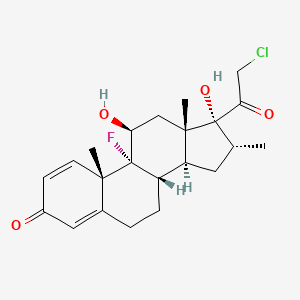
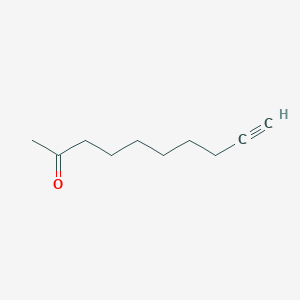
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)

![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

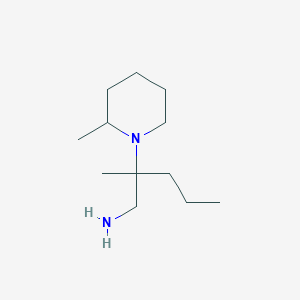
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
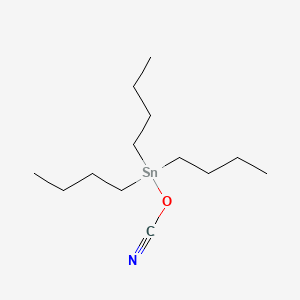
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
